4-Nitrophenyl palmitate
Overview
Description
Synthesis Analysis
4-Nitrophenyl palmitate can be synthesized through various chemical pathways. The synthesis may involve the reaction of palmitic acid with 4-nitrophenol under specific conditions. Although the specific synthesis of 4-nitrophenyl palmitate is not detailed in the provided papers, similar compounds, such as 4-nitrophenyl maleimide, have been synthesized from related anhydrides and nitro compounds in the presence of solvents like toluene and DMF, with catalysts like p-toluene sulfonic acid and copper(II) sulfate (Guo, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-nitrophenyl palmitate has been characterized using techniques such as single-crystal X-ray diffraction, FTIR, NMR, and UV-vis spectrometry. These studies provide detailed information on the crystal systems, unit cell parameters, and molecular interactions within the structures (Kumari et al., 2023). For example, 4-(tert-Butyl)-4-nitro-1,1-biphenyl crystallizes in a monoclinic crystal system, indicating how nitro compounds tend to form stable crystalline structures under certain conditions.
Chemical Reactions and Properties
4-Nitrophenyl palmitate undergoes hydrolysis in the presence of enzymes like lipases. This hydrolysis can be utilized to measure enzyme activity in organic media, demonstrating the compound's utility in biochemical assays (Pencréac’h & Baratti, 1996).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be inferred from the molecular structure and synthesis conditions. The specific physical properties of 4-nitrophenyl palmitate are not detailed in the reviewed literature, but similar nitrophenyl compounds exhibit significant solubility variations and melting points based on their molecular configurations and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of 4-nitrophenyl palmitate, such as reactivity, stability, and functional group interactions, are closely related to its nitro and ester functional groups. These groups contribute to the compound's overall reactivity, making it a valuable substrate in enzymatic assays and other chemical studies. The presence of the nitro group, in particular, enhances the compound's reactivity, as seen in similar nitro compounds used in molecular docking and reactivity studies (Neha Kumari et al., 2023).
Scientific Research Applications
Lipase Activity in Organic Media : Pencréac’h and Baratti (1996) studied the hydrolysis of 4-nitrophenyl palmitate (pNPP) in n-heptane by Pseudomonas cepacia lipase. They proposed optimal conditions for substrate hydrolysis and established a method for assaying lipase activity in organic media (Pencréac’h & Baratti, 1996).
HPLC Method for Quantitation of 4-Nitrophenol : Almási, Fischer, and Perjési (2006) developed an ion-pair HPLC method for the simultaneous determination of 4-nitrophenol and its conjugates in rat small intestine experiments (Almási, Fischer, & Perjési, 2006).
Study of Bilayer Membranes : Kunitake and Sakamoto (1979) investigated the hydrolysis of p-nitrophenyl palmitate in the presence of aqueous bilayer membranes of double-chain ammonium surfactants (Kunitake & Sakamoto, 1979).
Enzymatic Hydrolysis in Two-Phase System : Krause et al. (2015) used 4-nitrophenyl palmitate in a study involving enzymatic multi-phase reaction in Centrifugal Partition Chromatography for efficient substrate supply and phase separation (Krause et al., 2015).
Ecotoxicological Impact on Aquatic Systems : Zieris, Feind, and Huber (1988) explored the effects of 4-nitrophenol on aquatic ecosystems, examining its impact on macrophytes, algae, fauna, and water chemistry (Zieris, Feind, & Huber, 1988).
Synthetic Lipase in Transesterification Reactions : Keçili et al. (2012) synthesized a novel polymer selective for p-nitrophenylpalmitate, exploring its potential in catalytic degradation and biodiesel production (Keçili et al., 2012).
Photocatalytic Hydrolysis : Ganasen et al. (2014) demonstrated the effect of visible light on the catalytic hydrolysis of p-nitrophenyl palmitate by Pseudomonas cepacia lipase immobilized on sol–gel support (Ganasen et al., 2014).
Safety And Hazards
4-Nitrophenyl palmitate may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of contamination, personnel should be evacuated to safe areas .
Future Directions
The use of lipases in analytical chemistry, where it can serve as a part of biosensors or bioassays, is an application of growing interest and has become another important use . The hydrolysis of 4-nitrophenyl palmitate providing 4-nitrophenol and palmitate has been described in the same paper . The high activity of lipase can be found in yeast and it can be used for technological purposes .
properties
IUPAC Name |
(4-nitrophenyl) hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-18-16-20(17-19-21)23(25)26/h16-19H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZSQWIWCANHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164193 | |
Record name | 4-Nitrophenyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl palmitate | |
CAS RN |
1492-30-4 | |
Record name | p-Nitrophenyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1492-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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